REACTION_CXSMILES
|
[N+:1]([C:4]1[CH:9]=[CH:8][N:7]=[C:6]([NH2:10])[CH:5]=1)([O-:3])=[O:2].[CH:11]1([C:14](Cl)=[O:15])[CH2:13][CH2:12]1>N1C=CC=CC=1>[N+:1]([C:4]1[CH:9]=[CH:8][N:7]=[C:6]([NH:10][C:14]([CH:11]2[CH2:13][CH2:12]2)=[O:15])[CH:5]=1)([O-:3])=[O:2]
|
Name
|
|
Quantity
|
32.4 g
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C1=CC(=NC=C1)N
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
N1=CC=CC=C1
|
Name
|
|
Quantity
|
28.5 mL
|
Type
|
reactant
|
Smiles
|
C1(CC1)C(=O)Cl
|
Name
|
acid chloride
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
the reaction was stirred for 1 hr at 0° C.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction was cooled in an ice-water bath
|
Type
|
TEMPERATURE
|
Details
|
then warmed to room temperature
|
Type
|
STIRRING
|
Details
|
stirred overnight
|
Duration
|
8 (± 8) h
|
Type
|
CONCENTRATION
|
Details
|
The reaction mixture was concentrated under reduced pressure
|
Type
|
ADDITION
|
Details
|
diluted with water
|
Type
|
FILTRATION
|
Details
|
Solids were collected by suction filtration
|
Type
|
WASH
|
Details
|
The filter cake was washed with water and hexanes
|
Type
|
CUSTOM
|
Details
|
The isolated solids were then dried under vacuum
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
[N+](=O)([O-])C1=CC(=NC=C1)NC(=O)C1CC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 43.5 g | |
YIELD: PERCENTYIELD | 100% | |
YIELD: CALCULATEDPERCENTYIELD | 100.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |